methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate
Description
Methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a sulfonyl-substituted benzoate ester. This structure is notable for its bicyclic framework, which is frequently explored in medicinal chemistry for modulating central nervous system (CNS) targets, such as metabotropic glutamate receptors (mGluRs) . The sulfonyl group enhances polarity and may influence binding interactions, while the benzoate ester improves bioavailability by increasing lipophilicity .
Properties
IUPAC Name |
methyl 4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-14(18)11-2-4-13(5-3-11)22(19,20)16-8-9-17-12(10-16)6-7-15-17/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPAZFDTRXRKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate typically involves multiple steps. One common method starts with the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives undergo carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. The final step involves transforming these carboxylates into the corresponding sulfonyl benzoate through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate exhibits potential anticancer properties. It is believed to inhibit specific pathways involved in cancer cell proliferation.
Key Findings :
- Cell Lines Tested : Studies have demonstrated efficacy against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- Mechanism of Action : The compound may act as a kinase inhibitor, blocking signaling pathways that lead to tumor growth.
Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective applications. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study :
A recent study evaluated the neuroprotective effects of similar compounds in models of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
Case Study on Anticancer Activity
A clinical trial involving a related compound demonstrated a partial response in patients with advanced solid tumors after treatment with a similar pyrazole derivative. The results indicated that modifications to the structure could enhance efficacy against resistant cancer types.
Case Study on Antimicrobial Efficacy
In vitro studies showed that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in treating resistant infections.
Mechanism of Action
The mechanism of action of methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields vary significantly (35–69%), influenced by substituent complexity and catalytic systems. Pd-based catalysts (e.g., Pd(dba)₂/CPhos) are common for cross-coupling reactions in bicyclic frameworks .
- Structural Flexibility : The pyrazolo[1,5-a]pyrazine core tolerates diverse substituents, including sulfonyl, trifluoromethyl, and heteroaromatic groups, enabling tailored pharmacokinetic and target-binding properties .
Pharmacological and Physicochemical Comparisons
Key Observations :
- mGluR5 Modulation: Analogues like VU0462807 (9a) demonstrate high potency and solubility, attributed to the pyrazolo[1,5-a]pyrimidinone core and optimized substituents .
- Solubility vs. Lipophilicity : Sulfonyl and ester groups balance polarity and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted compounds .
Physicochemical Data
Note: The benzoate ester in the target compound increases molecular weight compared to simpler analogues like 13a, which lacks the sulfonyl group .
Biological Activity
Methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₄H₁₅N₃O₄S
- CAS Number : 2034545-86-1
- IUPAC Name : Methyl 4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)benzoate
This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
This compound primarily acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction can modulate synaptic transmission and neuronal excitability in the central nervous system (CNS), influencing various neurological processes.
Biochemical Pathways
By inhibiting mGluR2 activity, this compound affects:
- Synaptic Transmission : Modulates glutamate responses, potentially leading to altered neuronal excitability.
- Neurotransmitter Release : Impacts the release of neurotransmitters involved in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Related pyrazolo compounds have demonstrated efficacy in reducing inflammation by inhibiting NF-kB pathways and other inflammatory mediators .
- CNS Activity : The modulation of mGluR2 suggests potential applications in treating disorders such as anxiety, depression, and schizophrenia.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo derivatives, providing insights into their therapeutic potential:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
